molecular formula C17H12F5N3O3 B13394264 Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate

Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate

Cat. No.: B13394264
M. Wt: 401.29 g/mol
InChI Key: CTMSOAWOEUYVQP-UHFFFAOYSA-N
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Description

Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a pyridine ring, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate typically involves multiple steps. One common method includes the reaction of 6-amino-3,5-difluoropyridine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic rings, leading to a wide range of derivatives .

Scientific Research Applications

Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s fluorine atoms and aromatic rings enable it to form strong interactions with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-((6-amino-3,5-difluoropyridin-2-yl)amino)-2-(2,4,5-trifluorobenzoyl)acrylate
  • 3-quinolinecarboxylic acid, 1-(6-amino-3,5-difluoropyridin-2-yl)-6-fluoro-1,4-dihydro-7-[3-(2-methyl-1-azetidinyl]-4-oxo-, ethyl ester

Uniqueness

Ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate stands out due to its combination of multiple fluorine atoms and a hydroxyl group, which can significantly influence its chemical reactivity and biological activity. This unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C17H12F5N3O3

Molecular Weight

401.29 g/mol

IUPAC Name

ethyl 2-[(6-amino-3,5-difluoropyridin-2-yl)iminomethyl]-3-hydroxy-3-(2,4,5-trifluorophenyl)prop-2-enoate

InChI

InChI=1S/C17H12F5N3O3/c1-2-28-17(27)8(6-24-16-13(22)5-12(21)15(23)25-16)14(26)7-3-10(19)11(20)4-9(7)18/h3-6,26H,2H2,1H3,(H2,23,25)

InChI Key

CTMSOAWOEUYVQP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C1=CC(=C(C=C1F)F)F)O)C=NC2=C(C=C(C(=N2)N)F)F

Origin of Product

United States

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